molecular formula C12H24OSi B14404333 [(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxy](trimethyl)silane CAS No. 89683-99-8

[(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14404333
CAS No.: 89683-99-8
M. Wt: 212.40 g/mol
InChI Key: YXBAVEUDTXLHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane is an organosilicon compound characterized by a cyclohexene ring substituted with ethyl and methyl groups, and an oxygen-silicon linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane typically involves the reaction of a cyclohexene derivative with a trimethylsilyl reagent. One common method is the reaction of 2-ethyl-6-methylcyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which (2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon-oxygen linkage with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating its use in diverse applications. The pathways involved include nucleophilic attack on the silicon atom and subsequent formation of siloxane linkages.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[(6-methyl-1-cyclohexen-1-yl)oxy]silane
  • Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]
  • 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde

Uniqueness

(2-Ethyl-6-methylcyclohex-1-en-1-yl)oxysilane is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

89683-99-8

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

(2-ethyl-6-methylcyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C12H24OSi/c1-6-11-9-7-8-10(2)12(11)13-14(3,4)5/h10H,6-9H2,1-5H3

InChI Key

YXBAVEUDTXLHDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(CCC1)C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.